N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide
Description
N-Methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide (CAS: 71237-31-5) is a carboxamide derivative featuring a biphenyl backbone substituted with methoxy and methyl groups on the carboxamide nitrogen. This compound is notable for its role in organic synthesis, particularly in transition-metal-catalyzed reactions such as Suzuki-Miyaura couplings and hypervalent iodine-mediated transformations. Its structure combines electronic modulation (via the methoxy group) and steric control (via the methyl group), making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTIUSCKFCSGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as phosphorus trichloride. The reaction is carried out in an organic solvent like toluene at elevated temperatures (around 60°C) to facilitate the formation of the desired amide .
Industrial Production Methods
Industrial production of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive biphenyl compounds.
Industry: Utilized in the development of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. For example, it may chelate metal ions within enzyme catalytic centers, affecting enzyme activity. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₅NO₂
- Molecular Weight : 253.30 g/mol
- Physical State : Typically isolated as a colorless oil .
- Safety : Classified as hazardous at 100% concentration, requiring careful handling .
Comparison with Structurally Related Compounds
Substituent Effects on Reactivity and Physical Properties
The table below highlights critical differences between N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide and its analogues:
Key Observations :
- Substituent Position : The biphenyl-2-carboxamide isomer (target compound) demonstrates distinct reactivity compared to the biphenyl-3-carboxamide variant (e.g., in cycloaddition reactions) due to steric and electronic differences .
- N-Alkyl vs. N-Aryl Groups : Bulkier substituents (e.g., diisopropyl in ) enhance steric hindrance, reducing reactivity in cross-couplings but improving receptor-binding selectivity.
- Halogenation : Bromine substitution (as in ) introduces electrophilic sites for further functionalization, contrasting with the inert methoxy group in the target compound.
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